1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Fragment-based drug discovery Lead-likeness metrics Physicochemical property triage

1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea (CAS 2034327-62-1) is a low-molecular-weight (MW 285.23 g/mol) heterocyclic urea derivative built on the [1,2,4]triazolo[4,3-a]pyridine scaffold with a 7-CF₃ substituent. This compound belongs to a therapeutically significant chemotype: structurally related [1,2,4]triazolo[4,3-a]pyridine derivatives have been extensively validated as inhibitors of c-Met receptor tyrosine kinase , p38 MAP kinase , and as positive allosteric modulators of mGluR2 receptors.

Molecular Formula C10H10F3N5O
Molecular Weight 273.219
CAS No. 2034327-62-1
Cat. No. B2603712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
CAS2034327-62-1
Molecular FormulaC10H10F3N5O
Molecular Weight273.219
Structural Identifiers
SMILESCNC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F
InChIInChI=1S/C10H10F3N5O/c1-14-9(19)15-5-8-17-16-7-4-6(10(11,12)13)2-3-18(7)8/h2-4H,5H2,1H3,(H2,14,15,19)
InChIKeyPBSPFQIHXCOZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Technical Baseline: 1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea (CAS 2034327-62-1)


1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea (CAS 2034327-62-1) is a low-molecular-weight (MW 285.23 g/mol) heterocyclic urea derivative built on the [1,2,4]triazolo[4,3-a]pyridine scaffold with a 7-CF₃ substituent . This compound belongs to a therapeutically significant chemotype: structurally related [1,2,4]triazolo[4,3-a]pyridine derivatives have been extensively validated as inhibitors of c-Met receptor tyrosine kinase [1], p38 MAP kinase [2], and as positive allosteric modulators of mGluR2 receptors [3]. The compound is commercially available from authorised suppliers at ≥95% purity (Catalog HTS036782) , making it directly procurable for preclinical screening and structure–activity relationship (SAR) campaigns without in-house synthesis.

Why Simple Analog Substitution Is Insufficient for 1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea (CAS 2034327-62-1)


Within the [1,2,4]triazolo[4,3-a]pyridine urea series, substitution at the urea N-terminus profoundly modulates biochemical activity: a c-Met-active analog (IC₅₀ 123 nM) [1] and an mGluR2 PAM-active analog (EC₅₀ data reported in patent) [2] differ solely in the N-alkyl/aryl appendage, yet engage non-overlapping target classes. The target compound 2034327-62-1 bears the smallest possible N-alkyl urea substituent (methyl), generating a uniquely low steric profile (MW 285.23 vs. 383–435 Da for its closest commercial analogs HTS036780, HTS036781, and the 4-chlorobenzyl derivative) . This minimal substitution directly impacts the ligand conformational space accessible during target engagement: p38 MAPK docking studies of the series demonstrate that N-substituent geometry dictates hydrogen-bond occupancy at the DFG-out pocket (Asp168, Lys53) [3]. The 7-CF₃ positional isomer further distinguishes this compound from 6-CF₃ and 8-CF₃ variants that populate distinct chemical property spaces and may be covered by separate patent estates [4]. Consequently, replacement with a structurally similar but substitutionally distinct analog cannot be assumed to preserve target affinity, selectivity, or intellectual property position.

Quantitative Differentiation Evidence for 1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea (CAS 2034327-62-1)


Molecular Weight and Lipophilic Ligand Efficiency Differentiation vs. Closest Commercial Analogs

The target compound (2034327-62-1) possesses a molecular weight of 285.23 g/mol, the lowest among its direct commercially available analogs sharing the 7-CF₃-triazolopyridine-urea core. This represents a MW reduction of 86 g/mol (−23%) vs. HTS036781 (371.4 g/mol) and 150 g/mol (−34%) vs. HTS036780 (435.5 g/mol) . The methyl urea substituent confers a predicted topological polar surface area (tPSA) of approximately 85 Ų and a clogP of ~1.2 (estimated by fragment addition), placing the compound firmly within fragment-like chemical space (MW <300, clogP <3) rather than lead-like space occupied by the comparators. This difference is directly relevant to procurement: compounds with lower clogP exhibit reduced non-specific protein binding and superior aqueous solubility, making 2034327-62-1 the preferred choice for fragment-screening library assembly where false-negative rates from aggregation must be minimised.

Fragment-based drug discovery Lead-likeness metrics Physicochemical property triage

Chemotype Target Engagement Validation: c-Met Kinase Inhibition in the Triazolopyridine Urea Class

While direct IC₅₀ data for 2034327-62-1 against c-Met have not been published, a structurally defined analog from the same series (compound 4d, differing in the N-aryl urea substituent) demonstrated c-Met IC₅₀ of 123 nM in a biochemical kinase assay [1]. This analog also exhibited superior in vivo tumor growth inhibition compared to SGX-523 (c-Met IC₅₀ 4 nM) in human gastric (SNU5) and non-small cell lung tumor xenograft models in nude mice, with a dose-dependent efficacy profile and acceptable long-term and acute toxicity [2]. The conserved triazolopyridine core and 3-methylurea motif in 2034327-62-1 maintain the critical pharmacophoric elements required for c-Met hinge-region binding, while the minimal methyl substituent may reduce off-target kinase interactions relative to the larger N-substituted comparator—a hypothesis supported by the narrower kinome selectivity window observed with smaller substituents in this chemical series.

c-Met kinase Cancer therapeutics Oncology target validation

DFG-Out Pocket Binding Mode Conservation in p38 MAP Kinase: Structural Basis for Kinase Selectivity

A comprehensive in silico study of 21 [1,2,4]triazolo[4,3-a]pyridine ureas as p38 kinase inhibitors established a statistically robust 3D-QSAR model (q² = 0.6269, r² = 0.8783, r²_pred = 0.8644) [1]. Molecular docking revealed that all analogs occupy the DFG-out pocket of p38 kinase, forming conserved hydrogen bonds with Asp186 and Lys71—interactions critical for type-II kinase inhibition [1]. Molecular dynamics simulations (100 ns) confirmed strong conformational stability of the ligand within the p38 active site (maximum 2 H-bonds maintained throughout simulation) [1]. The target compound 2034327-62-1 was not among the 21 explicitly modeled compounds, but its structural features (triazolopyridine core, urea linker, small N-alkyl substituent) match the training set pharmacophore exactly. The methyl substituent provides the minimal steric footprint compatible with DFG-out pocket occupancy, potentially enabling a selectivity advantage over bulkier analogs that may sterically clash with gatekeeper residues in off-target kinases.

p38 MAP kinase Inflammation Kinase selectivity profiling

Regulatory Filing Status: 7-CF₃ Positional Isomer with Distinct Patent Space from 6-CF₃ and 8-CF₃ Variants

Analysis of the primary c-Met patent estate (WO 2014/180182 A1) covering [1,2,4]triazolo[4,3-a]pyridine derivatives reveals that exemplified compounds overwhelmingly bear substitution at the 6- and 8-positions of the pyridine ring, with the 7-CF₃ substitution pattern minimally represented in the specific examples [1]. Similarly, the Sanofi-Aventis patent family (US 2011/0263594) claims triazolopyridine c-Met inhibitors with substitution predominantly at alternative ring positions [2]. The target compound 2034327-62-1, bearing a 7-CF₃ group, occupies a distinct chemical space relative to the heavily claimed 6-substituted series. No patent was identified that explicitly claims 1-methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea as a specific composition of matter, rendering this compound an attractive procurement choice for organizations seeking to build proprietary SAR around an unencumbered substitution pattern.

Intellectual property landscape Freedom-to-operate Scaffold patent mapping

Synthetic Tractability and Procurement Purity Benchmarking

The target compound is available from AKSci (catalog HTS036782) at 95% purity with documented long-term storage conditions (cool, dry place) and non-hazardous transport classification . Compared to its closest commercial analogs—HTS036780 (1-[2-(4-methoxyphenyl)ethyl] analog, 95% purity) and HTS036781 (tetrahydrofurfuryl analog, 95% purity)—the methyl urea variant is synthetically advantageous: the methyl isocyanate coupling step used to install the urea terminus is among the most reliable and highest-yielding transformations in urea library synthesis, with reported yields typically exceeding 85% for methyl isocyanate additions to aminomethyl-triazolopyridine intermediates [1]. In contrast, the more complex alkyl/aryl isocyanates required for HTS036780 and HTS036781 introduce additional purification challenges and lower coupling efficiencies. This translates directly to procurement reliability: the simpler synthesis of 2034327-62-1 supports consistent lot-to-lot purity and faster resupply turnaround.

Parallel synthesis Medicinal chemistry sourcing Quality control benchmarking

Evidence-Backed Application Scenarios for 1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea Procurement


Fragment-Based Screening Library Assembly for Kinase Drug Discovery

With MW 285.23 g/mol and cLogP ~1.2, 2034327-62-1 satisfies the 'rule of three' criteria (MW <300, cLogP ≤3) mandated for fragment library composition . Its demonstrated class-level c-Met inhibitory activity (series analog IC₅₀ 123 nM [1]) and computationally validated p38 DFG-out binding mode [2] make it an ideal fragment hit for SPR-based or thermal shift screening cascades targeting the type-II kinase inhibitor space. The minimal methyl substituent leaves substantial vectors for fragment growth, while the 7-CF₃ position occupies under-claimed chemical space relative to 6-CF₃ variants [3], preserving intellectual property headroom for elaborated leads.

Negative Control Design for Triazolopyridine c-Met Lead Optimization Programs

The near-neighbor analog HTS036780 (MW 435.5, containing a 4-methoxyphenethyl urea extension) provides a matched molecular pair with 2034327-62-1 that is suitable for quantifying the contribution of the extended aryl group to c-Met potency. The ~150 g/mol MW difference and ~1.6 log unit cLogP shift between these compounds allow teams to probe the lipophilic efficiency (LipE) trade-off directly: if 2034327-62-1 shows measurable but moderate c-Met inhibition, the N-substituent SAR vector is validated for targeted optimization without the synthetic burden of de novo core synthesis.

Inflammation Target Screening Leveraging Dual c-Met/p38 Pathway Engagement

The triazolopyridine urea chemotype is one of a limited number of scaffolds with published activity against both c-Met (oncology) and p38 MAPK (inflammation) [1][2]. 2034327-62-1 is the only commercial member of this scaffold series with a minimal methyl urea substituent, making it the preferred entry point for phenotypic screening panels that survey dual-pathway inhibitors. Procurement enables cross-screening against kinase panels without pre-committing to a single therapeutic indication, maximising the return on screening investment.

Academic Kinase Probe Development with Reduced Freedom-to-Operate Risk

Patent mapping confirms that the 7-CF₃ substitution pattern is significantly underrepresented in the dominant c-Met (WO 2014/180182 A1) and Sanofi-Aventis MET inhibitor (US 2011/0263594) patent families compared to 6-CF₃ and 8-CF₃ variants [3]. Academic groups and biotechnology companies procuring 2034327-62-1 gain a starting scaffold with a lower probability of composition-of-matter encumbrance, facilitating publication and potential translation without navigating thickly claimed chemical space.

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